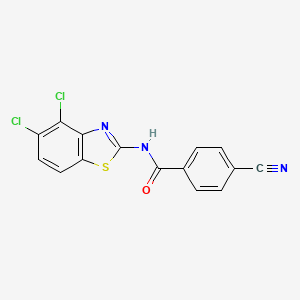

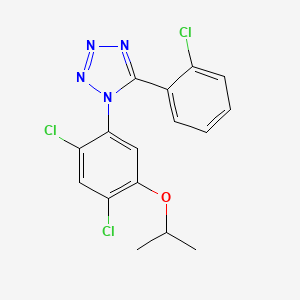

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

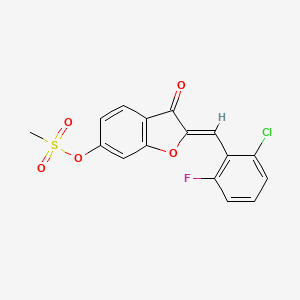

The compound “4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with a cyano group at the 4-position and a dichloro group at the 4,5-positions. The benzothiazole is also linked to a benzamide group via a nitrogen atom .

Synthesis Analysis

While the specific synthesis of “4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide” is not available, similar compounds are often synthesized through cyanoacetylation of amines . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Scientific Research Applications

Synthesis and Derivative Formation

A Convenient Synthesis of Derivatives : Research on the synthesis of derivatives related to benzothiazole compounds, such as 4H-Pyrimido[2,1-b]benzothiazole-4-one, highlights the versatility of these structures in chemical synthesis. The study by Baheti, Kapratwar, and Kuberkar (2002) explores the reactivity of 2-amino benzothiazole with various reagents, showcasing the compound's potential for generating a diverse array of derivatives with potential scientific applications (Baheti, Kapratwar, & Kuberkar, 2002).

Anticancer Activity

Pro-apoptotic Indapamide Derivatives : A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, showing significant proapoptotic activity against melanoma cell lines. This study indicates the potential for benzamide derivatives in cancer research, specifically for the development of anticancer agents (Yılmaz et al., 2015).

Insecticidal Activity

Synthesis for Insecticidal Activity : Research by Mohamed et al. (2020) on the synthesis of benzamide derivatives with a thiadiazole moiety demonstrated significant insecticidal activity. This illustrates the potential of such compounds in the development of new insecticides (Mohamed et al., 2020).

Sensing Applications

Colorimetric Sensing of Fluoride Anions : A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their ability to undergo a drastic color transition in response to fluoride anions. This suggests a potential application for similar benzamide derivatives in the development of chemical sensors (Younes et al., 2020).

Antibacterial and Antimicrobial Applications

Antibacterial Studies of Benzothiazole Derivatives : The synthesis and characterization of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes by Obasi et al. (2017) demonstrated significant antibacterial activities. This indicates the relevance of benzothiazole and benzamide derivatives in the development of new antibacterial agents (Obasi et al., 2017).

properties

IUPAC Name |

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11-13(12(10)17)19-15(22-11)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBKYQJFJTXVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide](/img/structure/B2743505.png)

![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)

![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)